molecular formula C16H15N5O3 B2468466 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2320421-04-1

3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2468466
CAS No.: 2320421-04-1
M. Wt: 325.328
InChI Key: ZEIZUKNIPJUKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of quinoxaline, pyrrolidine, and imidazolidine rings

Scientific Research Applications

3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline-2-carboxylic acid with pyrrolidine derivatives, followed by cyclization with imidazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct ring systems, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[1-(quinoxaline-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c22-14-8-18-16(24)21(14)10-5-6-20(9-10)15(23)13-7-17-11-3-1-2-4-12(11)19-13/h1-4,7,10H,5-6,8-9H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIZUKNIPJUKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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